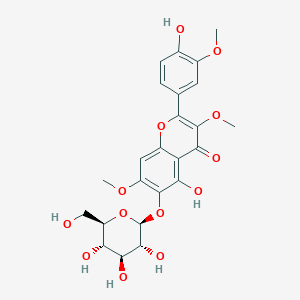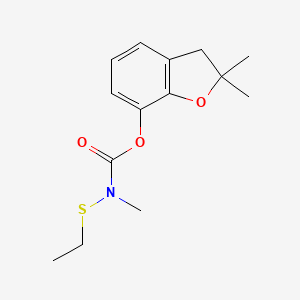
3-(2-(Methylamino)ethyl)indole sulfosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methylamino)ethyl)indole sulfosalicylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylamino)ethyl)indole sulfosalicylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-(Methylamino)ethylamine and an appropriate indole precursor. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methylamino)ethyl)indole sulfosalicylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-(Methylamino)ethyl)indole sulfosalicylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cell signaling pathways and as a ligand for various receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-(2-(Methylamino)ethyl)indole sulfosalicylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist for serotonin receptors, influencing neurotransmission and mood regulation. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyltryptamine (NMT): A naturally occurring compound with similar structural features.
Serotonin: A neurotransmitter with an indole ring system.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
3-(2-(Methylamino)ethyl)indole sulfosalicylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfosalicylate moiety enhances its solubility and stability, making it more suitable for certain applications compared to other indole derivatives .
Propiedades
Número CAS |
73826-56-9 |
|---|---|
Fórmula molecular |
C18H20N2O6S |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-sulfobenzoic acid;2-(1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14N2.C7H6O6S/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-5,8,12-13H,6-7H2,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
Clave InChI |
RSDLJUGOOWYSHN-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



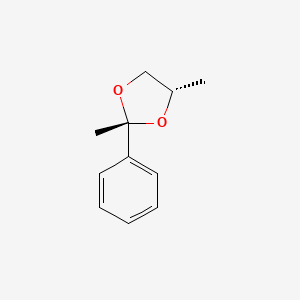
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
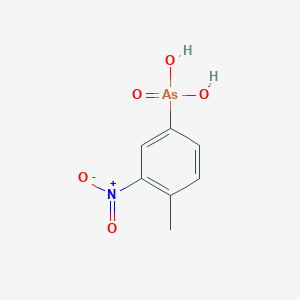




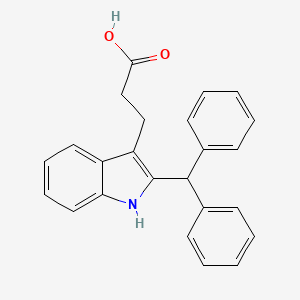

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
